molecular formula C13H10FN5 B6459222 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549012-52-2

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B6459222
CAS No.: 2549012-52-2
M. Wt: 255.25 g/mol
InChI Key: YELAWZKSHFWKSH-UHFFFAOYSA-N
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Description

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a fluorine atom and a pyrimidin-2-ylmethyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine are not fully understood. It is known that quinazoline compounds can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure of the quinazoline compound and the biomolecules involved

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding its role in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the selective fluorination of 2-aminopyrimidines using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3) to introduce the fluorine atom . The quinazoline core can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrimidin-2-ylmethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the quinazoline or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of substituents, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and fluorinated pyrimidines, such as:

Uniqueness

6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to the specific combination of a fluorine atom and a pyrimidin-2-ylmethyl group on the quinazoline core. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-fluoro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELAWZKSHFWKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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